(6-Methylpyridazin-4-yl)methanol
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Overview
Description
(6-Methylpyridazin-4-yl)methanol is an organic compound with the molecular formula C6H8N2O. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridazin-4-yl)methanol typically involves the reduction of 6-methylpyridazine-4-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (6-Methylpyridazin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed:
Oxidation: 6-Methylpyridazin-4-carboxaldehyde or 6-Methylpyridazin-4-carboxylic acid.
Reduction: 6-Methylpyridazin-4-ylamine.
Substitution: Various substituted pyridazines depending on the electrophile used.
Scientific Research Applications
(6-Methylpyridazin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methylpyridazin-4-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular communication and function.
Comparison with Similar Compounds
Pyridazine: A parent compound with two nitrogen atoms at positions 1 and 2 of the six-membered ring.
Pyridazinone: A derivative with a keto group at position 3, known for its broad spectrum of biological activities.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring, exhibiting various biological activities.
Uniqueness: (6-Methylpyridazin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18591-52-1 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(6-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(4-9)3-7-8-5/h2-3,9H,4H2,1H3 |
InChI Key |
QQRXYRPPTADBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=N1)CO |
Origin of Product |
United States |
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